4-bromo-5-methoxypyridine-2-carbonitrile
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Overview
Description
4-Bromo-5-methoxypyridine-2-carbonitrile is an organic compound with the molecular formula C7H5BrN2O It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-5-methoxypyridine-2-carbonitrile typically involves the bromination of 5-methoxypyridine-2-carbonitrile. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent flow rates, can lead to more consistent and scalable production.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-methoxypyridine-2-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while reduction reactions can convert the nitrile group to amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids or esters.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases like potassium phosphate (K3PO4) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield 4-amino-5-methoxypyridine-2-carbonitrile, while a Suzuki-Miyaura coupling reaction could produce various biaryl compounds.
Scientific Research Applications
4-Bromo-5-methoxypyridine-2-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: It is used in the development of organic semiconductors and other advanced materials.
Chemical Biology: The compound is employed in the study of enzyme inhibitors and other biologically active molecules.
Synthetic Chemistry: It is a versatile intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 4-bromo-5-methoxypyridine-2-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the bromine and methoxy groups can influence its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-5-methoxypyridine-2-carbaldehyde: Similar structure but with an aldehyde group instead of a nitrile.
5-Bromo-2-methoxypyridine: Lacks the nitrile group, making it less versatile in certain synthetic applications.
4-Bromo-2-methoxypyrimidine: Contains a pyrimidine ring instead of a pyridine ring, leading to different chemical properties.
Uniqueness
4-Bromo-5-methoxypyridine-2-carbonitrile is unique due to the presence of both the bromine and nitrile groups, which provide multiple reactive sites for further functionalization. This makes it a valuable intermediate in the synthesis of a wide range of organic compounds.
Properties
CAS No. |
1805487-38-0 |
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Molecular Formula |
C7H5BrN2O |
Molecular Weight |
213.03 g/mol |
IUPAC Name |
4-bromo-5-methoxypyridine-2-carbonitrile |
InChI |
InChI=1S/C7H5BrN2O/c1-11-7-4-10-5(3-9)2-6(7)8/h2,4H,1H3 |
InChI Key |
PQEIGLBJYVIJOT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(N=C1)C#N)Br |
Purity |
95 |
Origin of Product |
United States |
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